![molecular formula C9H10O3 B1431870 4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid CAS No. 1378818-17-7](/img/structure/B1431870.png)
4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid
Overview
Description
“4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid” is a chemical compound with the molecular weight of 166.18 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,10,11)
. This indicates the presence of a benzofuran ring in the structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 166.18 .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid are currently unknown. This compound is a benzofuran derivative, and benzofuran derivatives have been found to have a wide range of biological and pharmacological activities . .
Mode of Action
The mode of action of 4,5,6,7-Tetrahydro-2-benzofuran-1-carboxylic acid is not well-documented. As a benzofuran derivative, it may share some of the properties of other compounds in this class. For example, some benzofuran derivatives have been found to inhibit the production of pro-inflammatory cytokines . .
Pharmacokinetics
The presence of a carboxylic acid group in the compound could confer acidic properties and increase solubility in polar solvents, potentially influencing its bioavailability.
properties
IUPAC Name |
4,5,6,7-tetrahydro-2-benzofuran-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h5H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGGJWVYOCBJTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(OC=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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